Cas no 53463-68-6 (10-Bromo-1-decanol)
10-Bromo-1-decanol Chemical and Physical Properties
Names and Identifiers
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- 10-Bromodecanol
- 10-Bromo-1-decanol
- 10-bromodecan-1-ol
- Decamethylene bromohydrin
- C10H21BrO
- 10-hydroxy-1-bromo decane
- 10-bromodecane-1-ol
- 10-bromo-decan-1-ol
- 10-hydroxy1-bromo decane
- KSC270S5F
- LGZMUUBPTDRQQM-UHFFFAOYSA-N
- SBB059278
- TRA0054031
- CS-W008264
- J-650206
- 10-Bromo-1-decanol, technical grade, 90%
- CHEBI:188647
- FT-0649555
- DTXSID1068855
- AKOS015836191
- MFCD00041681
- S12028
- 1-Decanol, 10-bromo-
- 53463-68-6
- B1730
- NS00032767
- EN300-133572
- A829612
- 1-bromodecan-10-ol
- EINECS 258-572-4
- SCHEMBL52701
- SY010093
- DTXCID9041441
-
- MDL: MFCD00041681
- Inchi: 1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2
- InChI Key: LGZMUUBPTDRQQM-UHFFFAOYSA-N
- SMILES: BrCCCCCCCCCCO
- BRN: 1738593
Computed Properties
- Exact Mass: 236.07800
- Monoisotopic Mass: 236.07758 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 9
- Complexity: 76.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 237.18
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: liquid
- Density: 1.19 g/mL at 25 °C(lit.)
- Boiling Point: 169°C/10mmHg(lit.)
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.476(lit.)
- Water Partition Coefficient: It is miscible with water.
- PSA: 20.23000
- LogP: 3.49440
- Solubility: Not determined
- Sensitiveness: Sensitive to heat and air
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
10-Bromo-1-decanol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:<0°C
10-Bromo-1-decanol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
10-Bromo-1-decanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803731-100g |
10-Bromo-1-decanol |
53463-68-6 | 95% | 100g |
1,880.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 310891-5G |
10-Bromo-1-decanol |
53463-68-6 | 90% | 5g |
¥688.74 | 2023-12-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IG339-5g |
10-Bromo-1-decanol |
53463-68-6 | 98% | 5g |
237CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IG339-25g |
10-Bromo-1-decanol |
53463-68-6 | 98% | 25g |
861CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IG339-1g |
10-Bromo-1-decanol |
53463-68-6 | 98% | 1g |
68CNY | 2021-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1730-25G |
10-Bromo-1-decanol |
53463-68-6 | >85.0%(GC) | 25g |
¥520.00 | 2024-04-16 | |
| Fluorochem | 221705-5g |
10-Bromodecanol |
53463-68-6 | 95% | 5g |
£36.00 | 2022-03-01 | |
| Fluorochem | 221705-10g |
10-Bromodecanol |
53463-68-6 | 95% | 10g |
£54.00 | 2022-03-01 | |
| Fluorochem | 221705-25g |
10-Bromodecanol |
53463-68-6 | 95% | 25g |
£108.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015988-1g |
10-Bromo-1-decanol |
53463-68-6 | 95% | 1g |
¥27 | 2024-05-23 |
10-Bromo-1-decanol Suppliers
10-Bromo-1-decanol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 10-Bromo-1-decanol
Recent Advances in the Application of 10-Bromo-1-decanol (CAS: 53463-68-6) in Chemical Biology and Pharmaceutical Research
10-Bromo-1-decanol (CAS: 53463-68-6) is a key intermediate in organic synthesis and pharmaceutical development, widely used in the preparation of various bioactive molecules. Recent studies have highlighted its significance in drug discovery, particularly in the synthesis of alkylating agents, prodrugs, and lipid-based delivery systems. This research brief aims to summarize the latest findings on the applications and mechanistic insights of 10-Bromo-1-decanol in chemical biology and pharmaceutical sciences.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 10-Bromo-1-decanol as a versatile building block for the synthesis of novel anticancer agents. The study demonstrated that the bromoalkyl chain of 10-Bromo-1-decanol could be efficiently functionalized to produce alkylating agents with improved selectivity toward cancer cells. The resulting compounds exhibited potent cytotoxicity against a panel of cancer cell lines, including breast and lung carcinomas, while showing minimal effects on normal cells.
Another significant application of 10-Bromo-1-decanol is in the development of lipid-based drug delivery systems. A recent publication in Advanced Drug Delivery Reviews highlighted its role in the synthesis of lipid-conjugated prodrugs. By coupling 10-Bromo-1-decanol with therapeutic agents, researchers achieved enhanced drug solubility and targeted delivery to specific tissues. This approach has shown promise in improving the pharmacokinetic profiles of poorly water-soluble drugs, thereby increasing their therapeutic efficacy.
Mechanistic studies have also shed light on the biochemical interactions of 10-Bromo-1-decanol derivatives. For instance, a 2024 study in Chemical Biology & Drug Design investigated the molecular interactions between bromoalkyl derivatives and cellular proteins. The findings revealed that these compounds could modulate protein function by forming covalent adducts with nucleophilic residues, offering new avenues for the design of enzyme inhibitors and allosteric modulators.
In addition to its pharmaceutical applications, 10-Bromo-1-decanol has been employed in material science for the development of functionalized surfaces. A study in ACS Applied Materials & Interfaces reported its use in the synthesis of self-assembled monolayers (SAMs) with tailored properties for biosensing applications. The bromo-terminated alkyl chains facilitated the attachment of biomolecules, enabling the fabrication of highly sensitive biosensors for diagnostic purposes.
Despite its versatility, challenges remain in the large-scale production and purification of 10-Bromo-1-decanol. Recent advancements in green chemistry have addressed some of these issues, with studies focusing on catalytic bromination and solvent-free synthesis methods. These innovations not only improve yield and purity but also align with the growing demand for sustainable chemical processes in the pharmaceutical industry.
In conclusion, 10-Bromo-1-decanol (CAS: 53463-68-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span drug discovery, drug delivery, and material science, driven by ongoing innovations in synthetic methodologies and mechanistic understanding. Future research is expected to further expand its utility, particularly in the design of next-generation therapeutics and diagnostic tools.
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